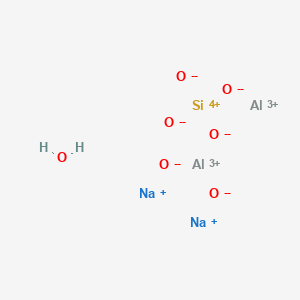
Alusil ET
Descripción general
Descripción
Alusil ET is a useful research compound. Its molecular formula is Al2H2Na2O7Si and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Automotive Applications
Engine Components:
Alusil ET is widely used in the production of engine blocks and cylinder liners due to its excellent wear resistance and thermal stability. The alloy's hypereutectic composition, which includes approximately 17% silicon, enhances its hardness and reduces wear rates compared to traditional cast iron components. For instance, Porsche's extensive testing demonstrated that Alusil cylinders exhibited significantly lower deformation and scoring compared to earlier materials .
Performance Enhancements:
The use of this compound allows manufacturers to produce lighter engines without compromising strength or performance. For example, Toyota reported a 26.17% increase in horsepower when using Alusil in their engines, highlighting the material's efficiency in enhancing power output while maintaining lower weight .
Data Table: Performance Comparison of Engine Components
| Material Type | Weight Reduction (%) | Horsepower Increase (%) | Wear Resistance (Relative) |
|---|---|---|---|
| Cast Iron | 0 | 0 | 1 |
| This compound | 20 | 26.17 | 2 |
Thermal Management
Heat Storage Applications:
this compound is also utilized in thermal management systems, specifically as a metallic phase change material (mPCM). Its ability to store thermal energy during phase changes at around 577 °C makes it valuable for applications requiring efficient heat transfer and storage . This property is particularly beneficial in automotive applications where managing engine heat is crucial for performance and longevity.
Industrial Uses
Manufacturing Components:
Beyond automotive applications, this compound is employed in various industrial components that require high wear resistance and thermal stability. The alloy's unique microstructure allows for enhanced performance in high-stress environments such as pumps and compressors.
Case Study: Cylinder Liners
A case study analyzed the performance of Alusil-coated cylinder liners in heavy-duty diesel engines. The results indicated that engines equipped with these liners experienced reduced friction and improved fuel efficiency compared to those with conventional liners. The study highlighted a significant decrease in maintenance costs due to the extended lifespan of the Alusil components .
Summary of Properties
The key properties that make this compound a preferred choice for various applications include:
- High Wear Resistance: Due to its silicon content, which creates a hard surface that withstands abrasion.
- Thermal Stability: Maintains performance under high-temperature conditions.
- Lightweight: Contributes to overall vehicle weight reduction, enhancing fuel efficiency.
- Corrosion Resistance: Offers durability against environmental factors.
Propiedades
Fórmula molecular |
Al2H2Na2O7Si |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |
InChI |
InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4 |
Clave InChI |
JYIMWRSJCRRYNK-UHFFFAOYSA-N |
SMILES canónico |
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4] |
Números CAS relacionados |
12042-41-0 (aluminum.H4-o4-si.hydrochloride) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















